Tribromoethyl 2-furoate

Description

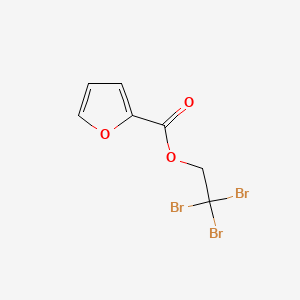

Tribromoethyl 2-furoate is a hypothetical ester derivative of 2-furoic acid, where the hydroxyl group of the acid is replaced by a tribromoethyl group (-CH₂CBr₃). These esters are characterized by a furan ring linked to a carboxylate ester, with varying alkyl or substituted alkyl groups influencing their physical, chemical, and olfactory properties .

Properties

CAS No. |

63938-47-6 |

|---|---|

Molecular Formula |

C7H5Br3O3 |

Molecular Weight |

376.82 g/mol |

IUPAC Name |

2,2,2-tribromoethyl furan-2-carboxylate |

InChI |

InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2 |

InChI Key |

CKCVDRMAADONAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tribromoethyl 2-furoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.

Major Products Formed

Oxidation: Formation of 2-furoic acid derivatives.

Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.

Substitution: Formation of substituted furoates with various functional groups.

Scientific Research Applications

Tribromoethyl 2-furoate has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent group on the ester moiety significantly impacts molecular weight, polarity, and reactivity. A comparison of key parameters is summarized below:

*Hypothetical compound; bromine content inferred from tribromoethanol ().

Odor Profiles and Sensory Impact

Substituent groups critically influence olfactory characteristics:

- Methyl 2-furoate: Exhibits sweet, fruity, and fungal notes, often used in food flavoring .

- Ethyl 2-furoate: Distinctive "sweet," "acid," and "urinous" odors, contrasting with the decayed notes of methyl and allyl derivatives .

- Allyl 2-furoate : Unique "decayed" odor attributed to its alkenyl group .

- This compound : Odor unreported, but bromine’s electronegativity may reduce volatility and alter sensory properties compared to lighter esters.

Research Findings and Key Contrasts

Olfactory Divergence in Structural Analogs

Ethyl 2-furoate’s odor profile starkly contrasts with methyl and allyl derivatives, underscoring how minor structural changes (e.g., ethyl vs. methyl) drastically alter sensory perception .

Role in Food and Beverage Chemistry

Biological Activity

Tribromoethyl 2-furoate is a chemical compound with the molecular formula CHBrO. Its unique structure, characterized by the presence of bromine atoms and a furoate moiety, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, examining its pharmacological properties, toxicological effects, and potential therapeutic applications.

- Molecular Formula: CHBrO

- Molecular Weight: 319.83 g/mol

- CAS Number: 115890

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial, antifungal, and cytotoxic properties. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for antibiotic development.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogenic fungi. Studies have reported its effectiveness in inhibiting the growth of Candida species.

| Fungi Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Cytotoxicity and Safety Profile

While this compound demonstrates promising biological activity, its cytotoxic effects have also been evaluated. Cytotoxicity assays using various human cell lines indicate that high concentrations may lead to cell death, emphasizing the need for careful dosage consideration in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Further research is needed to clarify these mechanisms.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability at MIC levels lower than those of conventional antibiotics.

- Case Study on Antifungal Properties : Research published in Mycological Research highlighted the antifungal properties of this compound against clinical isolates of Candida species. The study concluded that this compound could serve as a potential treatment option for fungal infections resistant to standard therapies.

Q & A

Q. What are the optimal synthetic routes for Tribromoethyl 2-furoate, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : this compound can be synthesized via bromination of ethyl 2-furoate or esterification of 2-furoic acid with a brominated alcohol. Key steps include:

- Condensation under acidic conditions : Similar to the synthesis of 5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF), where ethyl 2-furoate reacts with acetone in the presence of H₂SO₄ at 60°C .

- Bromination optimization : Vary brominating agents (e.g., Br₂, NBS) and reaction temperatures to minimize side products.

- Yield enhancement : Use recrystallization (e.g., hexane) for purification, achieving >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- GC-MS : Identify molecular ion peaks (e.g., m/z corresponding to C₆H₃Br₃O₃) and retention indices for volatility assessment .

- NMR : Focus on ¹H NMR signals for the furan ring (δ 6.5–7.5 ppm) and ethyl-bromo groups (δ 1.2–1.5 ppm for CH₂Br) .

- FT-IR : Track ester carbonyl stretching (~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, CCSD(T)) predict the thermochemical stability and reaction pathways of this compound under varying conditions?

- Methodological Answer :

- DFT calculations : Use hybrid functionals (e.g., B3LYP) to assess bond dissociation energies (BDEs) of C-Br bonds, critical for stability predictions .

- CCSD(T)/CBS//M062X/cc-pVTZ : Model reaction pathways (e.g., bromine substitution or radical-mediated decomposition) and compare with experimental kinetics data .

- Thermochemical accuracy : Validate predictions against experimental atomization energies (average deviation <3 kcal/mol) using exact-exchange terms .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?

- Methodological Answer :

- Parameter standardization : Control variables like catalyst loading (e.g., H₂SO₄ vs. p-TsOH), temperature (±2°C), and solvent polarity .

- Cross-validation : Replicate conflicting studies under identical conditions and analyze byproducts via GC-MS or HPLC .

- Statistical design : Apply factorial experiments to isolate interactions (e.g., catalyst × solvent) causing efficiency discrepancies .

Q. How does the introduction of bromine substituents alter the reactivity of this compound in radical-mediated degradation pathways compared to non-brominated analogs?

- Methodological Answer :

- Radical trapping experiments : Use ESR spectroscopy to detect bromine-centered radicals during thermal decomposition .

- Kinetic isotope effects (KIEs) : Compare deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-Br vs. C-H bond cleavage) .

- Computational mapping : Model transition states for H-abstraction or OH-addition pathways using M06-2X/cc-pVTZ .

Data Analysis & Interpretation

Q. How should researchers address variability in reported furan ring stability of brominated esters under oxidative conditions?

- Methodological Answer :

- Controlled oxidative assays : Expose this compound to H₂O₂/UV or Fenton reagents, monitoring ring-opening products via LC-MS .

- Comparative studies : Benchmark against ethyl 2-furoate to isolate bromine’s electronic effects on ring stability .

- Meta-analysis : Aggregate data from heterogeneous catalysis studies to identify trends in degradation half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.